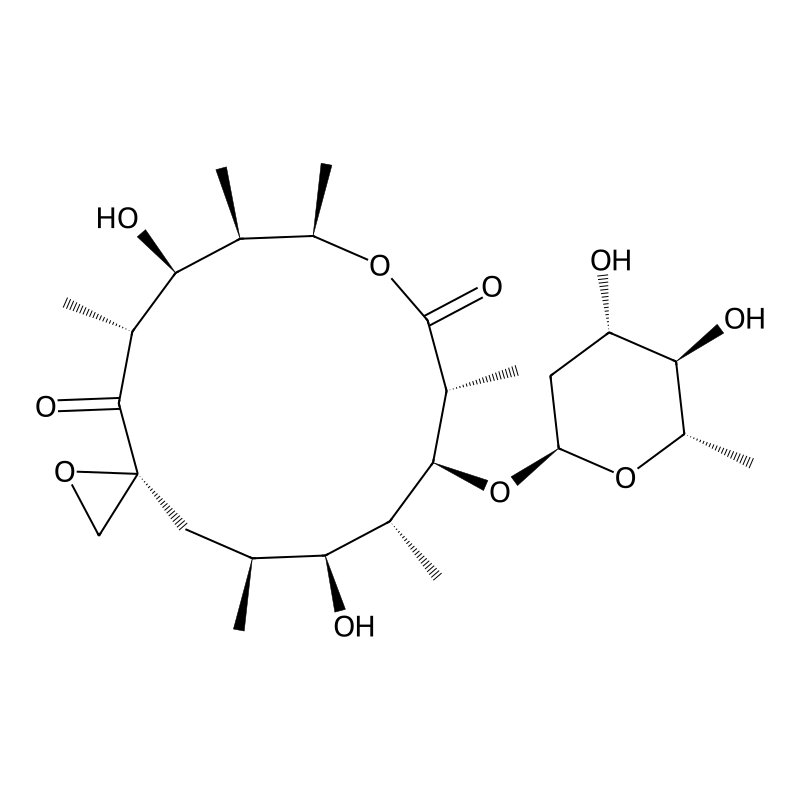

L-Olivosyl-oleandolide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Olivosyl-oleandolide is a highly specific, monoglycosylated macrolactone intermediate central to the biosynthesis of the clinical antibiotic oleandomycin. Formed via the glycosylation of the oleandolide aglycone, it serves as the exclusive native substrate for the 3-O-methyltransferase OleY (EC 2.1.1.239). In commercial and advanced academic settings, this compound is primarily procured as a high-purity analytical standard for LC-MS/MS metabolomics, a native substrate for in vitro kinetic assays of macrolide-tailoring enzymes, and a foundational building block for the combinatorial biosynthesis of novel macrolides. Unlike crude extracts or surrogate erythronolide derivatives, pure L-olivosyl-oleandolide provides the exact structural architecture—including the native oleandolide ring and the unmethylated L-olivose moiety—required for precise enzymatic characterization and pathway engineering in Streptomyces species [1].

Research Fit

Attempting to substitute L-olivosyl-oleandolide with closely related analogs, such as L-olivosyl-erythronolide B or the unglycosylated oleandolide aglycone, fundamentally compromises experimental integrity in biosynthetic studies. While surrogate substrates like L-mycarosyl-erythronolide B can bind to methyltransferases like OleY, they are processed as 'poor substrates' with drastically reduced catalytic efficiency, leading to inaccurate kinetic modeling. Furthermore, utilizing the unglycosylated oleandolide aglycone completely bypasses the methyltransferase step, as the L-olivose sugar is the obligate methyl acceptor. For downstream tailoring, the specific oleandolide macrolactone backbone is necessary for subsequent C-8 epoxidation; substituting with erythronolide-based macrolactones introduces structural mismatches that halt downstream enzymatic processing. Consequently, procurement of the exact L-olivosyl-oleandolide molecule is non-negotiable for accurate pathway reconstruction and enzyme kinetic validation [1].

Substitution Risk

Substrate Specificity and Catalytic Efficiency of OleY Methyltransferase

In biotransformation assays utilizing Streptomyces lividans expressing the OleY methyltransferase, the structural identity of the macrolactone and its attached sugar dictates catalytic success. L-olivosyl-oleandolide acts as the native, optimal substrate for complete conversion to L-oleandrosyl-oleandolide. When surrogate substrates are utilized, efficiency drops significantly; for instance, L-mycarosyl-erythronolide B is documented as a poor substrate, while larger glycosylated macrolides (e.g., spiramycin, niddamycin) yield 0% bioconversion [1]. Procuring the native L-olivosyl-oleandolide ensures maximum Vmax and accurate Km determination, avoiding the kinetic bottlenecks associated with non-native erythronolide or mycarosyl derivatives.

| Evidence Dimension | Enzymatic bioconversion efficiency by OleY (EC 2.1.1.239) |

| Target Compound Data | Optimal/complete conversion (native substrate) |

| Comparator Or Baseline | L-mycarosyl-erythronolide B (poor substrate) / Spiramycin (0% conversion) |

| Quantified Difference | Native substrate provides baseline 100% relative efficiency vs. near-zero or zero conversion for mismatched macrolides. |

| Conditions | In vivo biotransformation in recombinant Streptomyces lividans expressing OleY. |

Using the exact native substrate is critical for researchers needing to accurately measure methyltransferase kinetics without the confounding variables of poor substrate recognition.

Structural Compatibility for Downstream Macrolide Tailoring

The biosynthesis of oleandomycin requires precise sequential modifications, including C-8 hydroxylation and epoxidation, which occur after glycosylation and methylation. L-olivosyl-oleandolide contains the exact 14-membered oleandolide macrolactone ring required for these late-stage tailoring enzymes. If a buyer substitutes this with L-olivosyl-erythronolide B, the methyltransferase (OleY) may still function, but the subsequent epoxidation steps will fail because the erythronolide backbone lacks the specific structural motifs recognized by the oleandomycin C-8 tailoring enzymes [1]. Thus, L-olivosyl-oleandolide provides absolute structural fidelity for full pathway reconstruction.

| Evidence Dimension | Downstream tailoring enzyme compatibility |

| Target Compound Data | 100% structural match for oleandomycin C-8 epoxidation |

| Comparator Or Baseline | L-olivosyl-erythronolide B |

| Quantified Difference | Complete pathway compatibility vs. pathway truncation at the methylation step due to macrolactone mismatch. |

| Conditions | Sequential enzymatic processing in engineered Streptomyces strains. |

For synthetic biologists engineering complete macrolide pathways, the native oleandolide backbone is required to prevent premature termination of biosynthesis.

Mass Spectrometry Resolution in Fermentation Metabolomics

In untargeted and targeted LC-MS/MS metabolomics of Streptomyces antibioticus, distinguishing between sequential biosynthetic intermediates is challenging due to structural similarities. L-olivosyl-oleandolide (exact mass ~516.29 Da) must be chromatographically and mass-spectrometrically resolved from its methylated product, L-oleandrosyl-oleandolide (+14 Da mass shift). Utilizing a high-purity L-olivosyl-oleandolide standard allows for the exact determination of retention time and collision cross-section (CCS) values (e.g., predicted [M+H]+ CCS of 213.2 Ų), reducing false discovery rates in metabolite identification compared to relying solely on in silico genomic predictions [1].

| Evidence Dimension | Metabolite identification accuracy |

| Target Compound Data | Empirical retention time and MS/MS fragmentation standard (m/z 517.30 [M+H]+) |

| Comparator Or Baseline | In silico mass prediction / crude extract analysis |

| Quantified Difference | Eliminates ambiguity between the unmethylated intermediate and the methylated product, reducing identification errors. |

| Conditions | LC-MS/MS profiling of Streptomyces fermentation broths. |

Procurement of the analytical standard is essential for quality control and precise yield quantification during the scale-up of macrolide fermentations.

In Vitro Characterization of Macrolide Methyltransferases

As the native substrate, L-olivosyl-oleandolide is the premier choice for determining the kinetic parameters (Vmax, Km) of OleY and homologous 3-O-methyltransferases, ensuring assays are not bottlenecked by the poor recognition of surrogate erythronolide substrates [1].

Combinatorial Biosynthesis of Novel Antibiotics

Used as a foundational intermediate in engineered Streptomyces strains to generate hybrid macrolides. Procuring this specific compound ensures that the native oleandolide backbone is present, which is strictly required for downstream tailoring enzymes to perform C-8 epoxidation [1].

LC-MS/MS Analytical Standardization

Employed as a definitive reference standard to monitor the specific activities of OleG2 (glycosyltransferase) and OleY (methyltransferase) during fermentation optimization, providing exact retention times and preventing misidentification of closely related +14 Da methylated analogs [1].

Application Fit Matrix

XLogP3

Wikipedia

Use Classification

Explore Compound Types